molecular formula C20H28FNO5S B5995354 Ethyl 2-[4-(4-fluorophenyl)sulfonyl-1-(oxolan-3-ylmethyl)piperidin-4-yl]acetate

Ethyl 2-[4-(4-fluorophenyl)sulfonyl-1-(oxolan-3-ylmethyl)piperidin-4-yl]acetate

Cat. No.: B5995354
M. Wt: 413.5 g/mol
InChI Key: JJLJOGIFYQLBEO-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-fluorophenyl)sulfonyl-1-(oxolan-3-ylmethyl)piperidin-4-yl]acetate is a complex organic compound that features a piperidine ring substituted with a fluorophenylsulfonyl group and an oxolan-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(4-fluorophenyl)sulfonyl-1-(oxolan-3-ylmethyl)piperidin-4-yl]acetate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a fluorophenylsulfonyl chloride in the presence of a base.

    Attachment of the Oxolan-3-ylmethyl Group: The oxolan-3-ylmethyl group can be introduced via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(4-fluorophenyl)sulfonyl-1-(oxolan-3-ylmethyl)piperidin-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[4-(4-fluorophenyl)sulfonyl-1-(oxolan-3-ylmethyl)piperidin-4-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential therapeutic agents targeting various diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies to understand the interaction of sulfonyl-containing compounds with biological systems.

    Industrial Applications: The compound may find use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(4-fluorophenyl)sulfonyl-1-(oxolan-3-ylmethyl)piperidin-4-yl]acetate involves its interaction with specific molecular targets. The fluorophenylsulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxolan-3-ylmethyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-[4-(4-fluorophenyl)sulfonyl-1-(oxolan-3-ylmethyl)piperidin-4-yl]acetate can be compared with similar compounds such as:

    Ethyl 2-[4-(4-fluorophenyl)amino]-1,3-thiazol-4-ylacetate: This compound also contains a fluorophenyl group but differs in the presence of a thiazole ring instead of a piperidine ring.

    Ethyl 2-[4-(4-fluorophenyl)sulfonyl]piperidine-4-ylacetate: Similar structure but lacks the oxolan-3-ylmethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

IUPAC Name

ethyl 2-[4-(4-fluorophenyl)sulfonyl-1-(oxolan-3-ylmethyl)piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FNO5S/c1-2-27-19(23)13-20(28(24,25)18-5-3-17(21)4-6-18)8-10-22(11-9-20)14-16-7-12-26-15-16/h3-6,16H,2,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLJOGIFYQLBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCN(CC1)CC2CCOC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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